

Application Note: Quantitative Analysis of Metazachlor in Environmental Samples Using Gas Chromatography

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Compound of Interest

Compound Name: Metazamide

Cat. No.: B080501

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Abstract

This application note details a robust and validated method for the quantitative analysis of the herbicide Metazachlor in environmental matrices, specifically soil and water, using gas chromatography. Metazachlor, a pre-emergent herbicide from the chloroacetamide class, is widely used for controlling grasses and broad-leaved weeds in various crops.[1][2] Its potential for environmental contamination necessitates sensitive and reliable analytical methods for monitoring its residues.[3] This guide provides a comprehensive protocol, including sample preparation through solid-phase extraction (SPE), instrumental analysis via Gas Chromatography with Mass Spectrometry (GC-MS), and method validation in accordance with established guidelines. The described method achieves excellent sensitivity and accuracy, making it suitable for routine environmental monitoring and research applications.

Introduction

Metazachlor (2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide) is a selective, systemic herbicide used to control annual grasses and broadleaf weeds in crops like oilseed rape, potatoes, and vegetables.[1] Due to its application practices and moderate persistence, there is a potential for residues to be found in soil and water bodies.[4] Monitoring these residues is crucial for assessing environmental impact and ensuring compliance with regulatory limits.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like Metazachlor.[5] When coupled with a sensitive and selective detector such as a Mass Spectrometer (MS), it provides a highly reliable platform for identification and quantification at trace levels.[5][6] This note provides a complete workflow, from sample collection and preparation to final analysis, designed for researchers and analytical chemists in the environmental and agricultural sciences.

Principle of the Method

The method is based on the extraction of Metazachlor from an aqueous or soil matrix, followed by cleanup and concentration using Solid-Phase Extraction (SPE). The purified extract is then injected into a high-resolution capillary gas chromatograph. In the GC, compounds are separated based on their volatility and interaction with the stationary phase of the column.[5] The eluting compounds are then detected by a mass spectrometer, which provides definitive identification based on the compound's unique mass spectrum and quantification based on the response of a specific quantitation ion.[7]

Materials and Reagents

- Solvents: Acetonitrile, Ethyl Acetate, Methanol, n-Hexane (Pesticide residue analysis grade or equivalent).
- Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Reagent Water (Type I).
- Standards: Metazachlor certified reference standard ($\geq 98\%$ purity), Atrazine-d5 (Internal Standard, IS).
- Gases: Helium (Carrier Gas, 99.999% purity).
- Solid-Phase Extraction: Oasis HLB (Hydrophilic-Lipophilic Balanced) 6 cc, 200 mg cartridges or equivalent.[8]

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a mass spectrometer detector is recommended for this analysis. The following conditions have been validated for this method.

Parameter	Condition
GC System	Agilent 8890 GC or equivalent
MS System	Agilent 5977B MSD or equivalent
Injector	Split/Splitless
Injection Mode	Splitless
Injection Volume	2 μ L
Inlet Temperature	250°C[8][9]
Carrier Gas	Helium at a constant flow of 1.5 mL/min
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent[6]
Oven Program	60°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 260°C (hold 5 min)[7][8]
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
MS Acquisition Mode	Selected Ion Monitoring (SIM)[7]
Metazachlor Ions	m/z 277 (Quantifier), 198, 170 (Qualifiers)
Atrazine-d5 (IS) Ion	m/z 220 (Quantifier)

Scientist's Note: The HP-5MS column, a low-polarity 5% phenyl-methylpolysiloxane phase, is chosen for its excellent resolving power for a wide range of pesticides, including chloroacetamides. The temperature program is optimized to ensure good separation of Metazachlor from potential matrix interferences while maintaining a reasonable run time. Using SIM mode significantly enhances sensitivity compared to full scan mode, which is critical for detecting residues at environmentally relevant concentrations.[7][10]

Experimental Protocols

Standard Preparation

- **Primary Stock Standard (1000 µg/mL):** Accurately weigh 10 mg of Metazachlor reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
- **Internal Standard Stock (100 µg/mL):** Prepare a stock solution of Atrazine-d5 in ethyl acetate.
- **Working Standards:** Prepare a series of calibration standards (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the primary stock standard in ethyl acetate. Fortify each calibration standard with the internal standard to a final concentration of 0.1 µg/mL.

Sample Collection and Storage

- **Water Samples:** Collect water samples in 1 L amber glass bottles.[\[11\]](#) Store at 4°C and extract within 7 days.
- **Soil Samples:** Collect soil from the top 15 cm using a clean stainless-steel auger. Homogenize the sample by passing it through a 2-mm sieve.[\[3\]](#) Store samples in polyethylene bags at -20°C until extraction.[\[3\]](#)

Sample Preparation Protocol

This protocol utilizes Solid-Phase Extraction (SPE) for its efficiency and high recovery rates.[\[8\]](#)

A. Water Sample Extraction

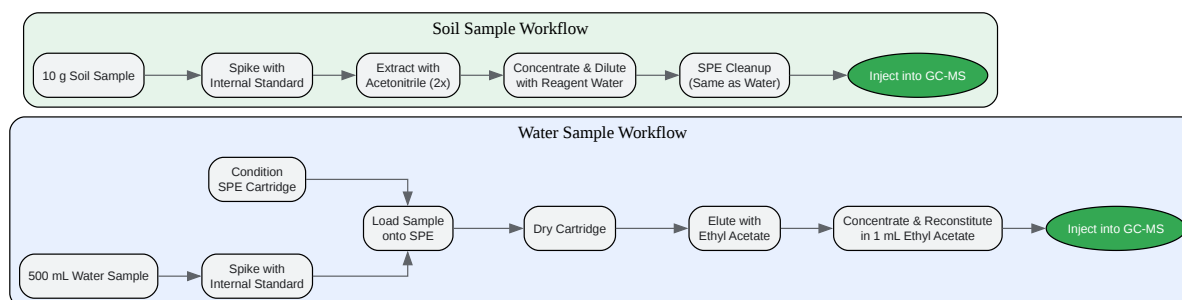
- Allow the 500 mL water sample to equilibrate to room temperature.
- Add 25 µL of the 100 µg/mL internal standard (Atrazine-d5) to the sample, resulting in a concentration of 5 µg/L.
- **Condition the SPE Cartridge:** Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water through the Oasis HLB cartridge. Do not allow the sorbent to go dry.
- **Load Sample:** Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- **Dry Cartridge:** After loading, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.

- Elute Analytes: Elute Metazachlor from the cartridge by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge.
- Concentrate: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

B. Soil Sample Extraction

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 25 µL of the 100 µg/mL internal standard (Atrazine-d5).
- Add 20 mL of acetonitrile and shake vigorously for 15 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction (steps 3-5) with another 20 mL of acetonitrile and combine the supernatants.
- Evaporate the combined extract to approximately 1 mL under a nitrogen stream. Add 10 mL of reagent water.
- Proceed with the SPE cleanup as described for water samples (Steps A.3 - A.7).

Visual Workflow: Sample Preparation



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Caption: Workflow for the extraction and cleanup of Metazachlor from water and soil matrices.

Method Validation

The analytical method was validated according to the European SANTE/12682/2019 guidelines to assess its performance.^[6] Parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) were evaluated.

Parameter	Result
Linearity Range	0.005 - 1.0 µg/mL
Correlation Coefficient (r^2)	> 0.998 ^[6]
Limit of Detection (LOD)	0.01 µg/L (Water), 0.5 µg/kg (Soil)
Limit of Quantification (LOQ)	0.05 µg/L (Water), 1.0 µg/kg (Soil) ^[7]
Accuracy (Recovery)	85 - 110% (at three spiking levels) ^[12]
Precision (RSD)	< 15% (Intra-day and Inter-day) ^[13]

Scientist's Note: Accuracy was determined by analyzing spiked blank matrix samples at three concentration levels (low, medium, high). Precision was assessed by analyzing six replicate spikes on the same day (intra-day) and on three different days (inter-day). The results confirm that the method is accurate, precise, and sensitive enough for trace residue analysis.[\[12\]](#)

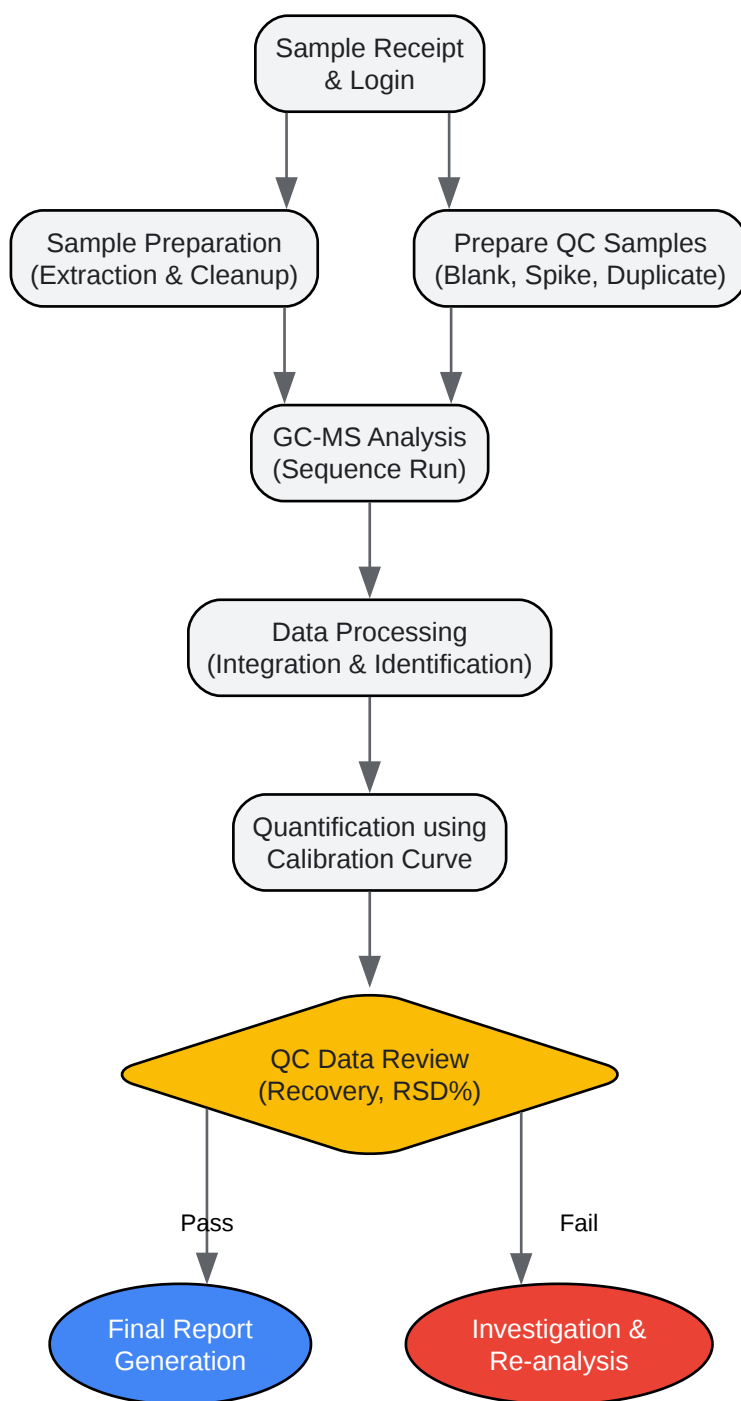
Data Analysis and Calculation

- Identification: A compound is identified as Metazachlor if its retention time is within ± 0.1 minutes of the average retention time from the calibration standards and the ratio of qualifier to quantifier ions is within $\pm 20\%$ of the theoretical ratio.
- Quantification: Create a calibration curve by plotting the peak area ratio (Metazachlor area / Internal Standard area) against the concentration of the calibration standards. Use a linear regression fit.
- Calculation: The concentration of Metazachlor in the original sample is calculated using the following formula:

Concentration = (Concentration from curve ($\mu\text{g/mL}$) x Final Volume (mL)) / Initial Sample Volume (L) or Weight (kg)

Overall Analytical Logic

The entire process, from receiving a sample to generating a final report, follows a systematic and quality-controlled pathway to ensure data integrity.



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Caption: High-level overview of the analytical and quality control process.

Conclusion

The method presented provides a selective, sensitive, and reliable protocol for the quantitative determination of Metazachlor in water and soil samples. The use of solid-phase extraction for sample cleanup and gas chromatography-mass spectrometry for analysis ensures high-quality data suitable for environmental monitoring programs and regulatory compliance. The validation results demonstrate that the method is robust and meets the performance criteria required for trace pesticide residue analysis.

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